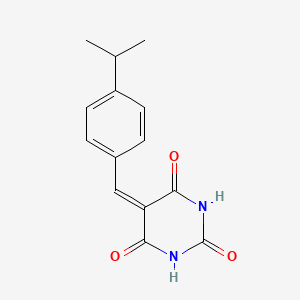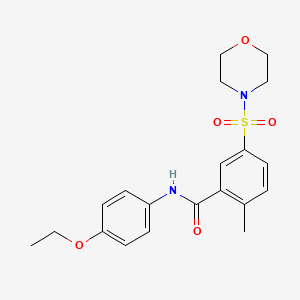
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a small molecule that acts as an inhibitor of protein-protein interactions and has been shown to have promising effects in various biological systems.
Mecanismo De Acción
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide acts as an inhibitor of protein-protein interactions by binding to specific sites on the proteins involved in the interaction. This binding prevents the proteins from interacting with each other, thereby disrupting the biological process they are involved in. This compound has been shown to have a high affinity for its target proteins, making it a potent inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide in lab experiments is its specificity for its target proteins. This allows researchers to selectively inhibit specific biological processes without affecting other processes. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Additionally, research on the potential use of this compound in combination with other compounds for treating cancer and other diseases is ongoing. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to better understand its therapeutic potential and limitations.
Métodos De Síntesis
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide can be synthesized using a series of chemical reactions. The first step involves the synthesis of 4-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methyl-1,3-thiazol-2-amine to form the corresponding amide. Finally, the amide is coupled with N-Boc-L-alanine using N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Aplicaciones Científicas De Investigación
N~2~-(4-methylphenyl)-N~1~-(4-methyl-1,3-thiazol-2-yl)alaninamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the interaction between proteins involved in cancer cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the interaction between proteins involved in the immune response. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-4-6-12(7-5-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVYMICOGAETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)


![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)


![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)
![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)
